Methyl 3-acetamidothiophene-2-carboxylate
Overview
Description
Methyl 3-acetamidothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C8H9NO3S. It is a derivative of thiophene, which is a five-membered aromatic ring containing sulfur. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetamidothiophene-2-carboxylate can be synthesized through several methods. One common method involves the acylation of 3-aminothiophene-2-carboxylate with acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acylation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the use of automated systems to control the reaction temperature, pressure, and time to optimize yield and purity. The final product is then purified through crystallization or distillation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamidothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines or alcohols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents under inert atmosphere.
Substitution: Amines or alcohols; reactions often require a base such as sodium hydroxide and are conducted at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-acetamidothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of methyl 3-acetamidothiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: This compound is similar in structure but contains an amino group instead of an acetamido group.
Methyl 3-nitrothiophene-2-carboxylate: This derivative has a nitro group, which significantly alters its chemical reactivity and biological properties.
Uniqueness
Methyl 3-acetamidothiophene-2-carboxylate is unique due to its acetamido group, which provides specific chemical reactivity and biological activity not found in its analogs. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds.
Properties
IUPAC Name |
methyl 3-acetamidothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYLIJOPUUXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352556 | |
Record name | methyl 3-acetamidothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22288-79-5 | |
Record name | methyl 3-acetamidothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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